4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide
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Overview
Description
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]-: is a chemical compound with the molecular formula C14H11ClN2S. It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-chlorophenyl group and an imino group attached to the benzenecarbothioamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbothioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used in biological studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .
Comparison with Similar Compounds
Thiazole Derivatives: These compounds share a similar thiazole ring structure and exhibit various biological activities, including antimicrobial and antifungal properties.
Benzothiazole Derivatives: These compounds have a benzothiazole core and are known for their anticancer and antimicrobial activities.
Schiff Bases: These compounds contain an imine group and are widely studied for their biological and chemical properties.
Uniqueness: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- is unique due to the presence of both a 4-chlorophenyl group and an imino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
64510-90-3 |
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Molecular Formula |
C14H11ClN2S |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
MGTGSOXMYMISSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N |
Origin of Product |
United States |
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